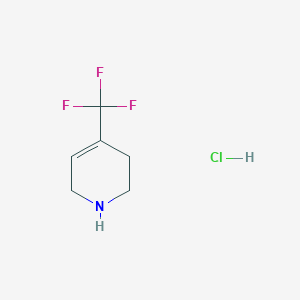

1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride

Description

1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride is a chemical compound that belongs to the class of heterocyclic organic compounds It features a pyridine ring that is partially hydrogenated and substituted with a trifluoromethyl group

Properties

IUPAC Name |

4-(trifluoromethyl)-1,2,3,6-tetrahydropyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F3N.ClH/c7-6(8,9)5-1-3-10-4-2-5;/h1,10H,2-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRQLYPNIGWLBSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC=C1C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

266359-12-0 | |

| Record name | 4-(trifluoromethyl)-1,2,3,6-tetrahydropyridine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Process Highlights:

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Starting material: (trichloromethyl)pyridine compound | Solid or liquid phase | Example: 2,3-dichloro-5-(trichloromethyl)pyridine |

| 2 | Catalytic fluorination with HF and metal halide catalyst (e.g., FeCl3) | 150–190 °C, typically 160–180 °C, 1–48 hours | Liquid phase reaction, often under pressure |

| 3 | Continuous addition of starting materials and collection of trifluoromethylpyridine vapors by condensation | Continuous process | Product has lower boiling point than starting material, facilitating separation |

This method selectively produces trifluoromethylpyridine derivatives with high efficiency and purity. The trifluoromethylpyridine vaporizes as formed and can be collected separately, allowing continuous operation.

Synthesis via Organometallic and Carbonylation Routes

Another approach involves functionalization of brominated trifluoromethylpyridine derivatives to build the tetrahydropyridine framework:

This route allows the installation of functional groups necessary for subsequent ring closure to tetrahydropyridine derivatives.

Summary Table of Key Preparation Methods

Research Findings and Industrial Considerations

- The catalytic fluorination method offers a selective and continuous production route for trifluoromethylpyridines, advantageous for scale-up due to ease of product isolation by vapor condensation.

- Organometallic methods provide versatility in functional group manipulation but require stringent temperature control and inert atmosphere, impacting operational complexity.

- Hydrogenation steps must be carefully controlled to avoid over-reduction or side reactions; the hydrochloride salt formation enhances compound stability and facilitates handling.

- Purity of intermediates and final product is typically assessed by HPLC and NMR, with purities above 90% achieved in optimized protocols.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The tetrahydropyridine ring’s nitrogen atom facilitates nucleophilic substitution. For example:

-

Reaction with alkyl bromides in the presence of sodium sulfide generates thiol intermediates, leading to cyclized products via base-catalyzed condensation ( ).

-

Electrophilic halogenating agents (e.g., Cl₂, Br₂) selectively functionalize the ring at positions activated by the electron-withdrawing trifluoromethyl group ( ).

Key Mechanism :

-

Deprotonation of the hydrochloride salt under basic conditions releases the free base.

-

Nucleophilic attack occurs at the α-position relative to the nitrogen.

-

Subsequent cyclization or functionalization yields derivatives like 2-substituted tetrahydropyridines ( ).

Cyclization and Ring-Opening Reactions

The compound participates in cyclocondensation reactions:

-

With Meldrum’s acid and β-keto esters, it forms 3,4-dihydro-2(1H)-pyridones via multicomponent reactions (yields: 55–93%) ( ).

-

Acidic or thermal conditions induce ring-opening to form trifluoromethylated amines , useful in synthesizing bioactive molecules ( ).

Example Reaction Pathway :

Halogenation and Fluorination

The trifluoromethyl group enhances stability during halogenation:

| Reaction Type | Conditions | Products | Yield (%) | Source |

|---|---|---|---|---|

| Chlorination | Cl₂ in AcOH | 2-Chloro derivatives | 64–78 | |

| Fluorination | HF/pyridine | 2-Fluoro derivatives | 45–60 |

Chlorination occurs preferentially at the 2-position due to steric and electronic effects ( ).

Acid-Base Reactivity

The hydrochloride salt undergoes reversible deprotonation:

-

In basic media (pH > 10), it converts to the free base, enabling further reactions ( ).

-

In acidic conditions , it stabilizes intermediates during electrophilic substitutions ( ).

Equilibrium :

Comparative Reactivity Data

Reactivity trends for TFMP derivatives:

| Substituent Position | Reaction Rate (Relative to H) | Preferred Reactions |

|---|---|---|

| 2- or 4-Trifluoromethyl | 1.5–2.0× faster | Halogenation, Suzuki coupling |

| 3-Trifluoromethyl | 1.0× | Cyclocondensation |

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula: C₆H₉ClF₃N

- Molar Mass: Approximately 187.59 g/mol

- CAS Number: 266359-12-0

The compound is characterized by its tetrahydropyridine ring structure, which enhances its solubility and reactivity in aqueous environments. This property is particularly beneficial in pharmaceutical applications where solubility is crucial for bioavailability.

Pharmaceutical Applications

1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride has been investigated for its potential use in drug development due to its biological activities. Some notable applications include:

- Medicinal Chemistry: The compound exhibits significant binding affinity to various biological targets, which is essential for drug design and development. Studies have shown that it can interact with receptors and enzymes involved in critical physiological processes.

- Antidepressant Activity: Research indicates that derivatives of this compound may possess antidepressant properties. The trifluoromethyl group is believed to enhance the pharmacological profile of related compounds.

- Anti-inflammatory Effects: Preliminary studies suggest that this compound may have anti-inflammatory properties, making it a candidate for developing treatments for inflammatory diseases.

Synthetic Routes

Several synthetic methods have been developed for producing this compound. These methods typically involve multi-step reactions that incorporate the trifluoromethyl group into the pyridine framework. Common synthetic routes include:

- Nucleophilic Substitution Reactions: Utilizing nucleophiles to introduce the trifluoromethyl group onto the pyridine ring.

- Cyclization Reactions: Forming the tetrahydropyridine structure through cyclization of appropriate precursors under controlled conditions.

The biological activity of this compound has been evaluated through various in vitro and in vivo studies:

- Binding Affinity Studies: Research has focused on quantifying the binding affinity of this compound to specific receptors. These studies help elucidate its mechanism of action and potential therapeutic uses.

- Toxicological Assessments: Evaluations of toxicity profiles are crucial for understanding safety and efficacy in potential therapeutic applications. The compound's irritant properties necessitate careful handling and assessment during research .

Mechanism of Action

The mechanism of action of 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

3-Trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-α]pyrazine hydrochloride: Similar in structure but with a triazole ring.

3-Trifluoromethyl-1,2,4-triazole: Contains a triazole ring instead of a pyridine ring.

Uniqueness

1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride is unique due to its partially hydrogenated pyridine ring and the presence of a trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Biological Activity

1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride (CAS No. 266359-12-0) is a heterocyclic compound notable for its diverse biological activities and potential applications in medicinal chemistry. Its unique trifluoromethyl group and tetrahydropyridine structure contribute to its interactions with various biological targets, making it a subject of interest in pharmaceutical research.

- Molecular Formula : C₆H₉ClF₃N

- Molar Mass : Approximately 187.59 g/mol

- Structure : The compound features a partially hydrogenated pyridine ring with a trifluoromethyl substituent, enhancing its lipophilicity and reactivity.

This compound exhibits its biological activity through several mechanisms:

- Enzyme Interaction : It has been shown to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism. This interaction can lead to either inhibition or activation of these enzymes, affecting drug bioavailability and metabolic pathways.

- Cell Signaling Modulation : The compound influences cell signaling pathways by modulating kinase activities and altering gene expression via interactions with transcription factors. This modulation can lead to significant changes in cellular metabolism and function .

Antiviral Properties

Research indicates that this compound has potential antiviral activity. It has been evaluated for its efficacy against various viral targets, showing promising results in preliminary studies .

Anticancer Activity

The compound has been investigated for its anticancer properties. A study highlighted its structural analogs' ability to inhibit tumor growth in vitro and in vivo models. The trifluoromethyl substitution appears to enhance the potency of related compounds against cancer cell lines .

Case Studies

- Antiviral Activity Study :

-

Anticancer Research :

- In a series of experiments involving various cancer cell lines, the compound exhibited significant cytotoxic effects. For instance, derivatives of this compound showed IC50 values ranging from 0.010 μM to 0.177 μM against different cancer types, indicating strong anticancer activity linked to structural modifications around the pyridine core .

Summary of Biological Activities

| Activity Type | Target | EC50/IC50 Values | Remarks |

|---|---|---|---|

| Antiviral | DENV | 0.96 μg/mL | Moderate activity observed |

| Anticancer | Various Cancer Cell Lines | 0.010 - 0.177 μM | Strong cytotoxicity noted |

Q & A

Basic: What are the optimal synthetic routes for 1,2,3,6-tetrahydro-4-(trifluoromethyl)pyridine hydrochloride, and how can purity be validated?

Methodological Answer:

The compound is typically synthesized via cyclization reactions, such as the acid-catalyzed condensation of trifluoromethyl-substituted precursors with amines. A common approach involves treating intermediates with hydrochloric acid in methanol to form the hydrochloride salt . Purity validation requires a combination of techniques:

- HPLC/UPLC-MS : To assess molecular weight and detect impurities (e.g., unreacted starting materials) .

- ¹H/¹³C NMR : Confirms structural integrity; deuterated solvents (e.g., DMSO-d₆) enhance resolution for trifluoromethyl group analysis .

- Elemental Analysis (CHN) : Validates stoichiometric ratios of C, H, and N .

Advanced: How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

The electron-withdrawing trifluoromethyl group enhances electrophilicity at the pyridine ring’s 4-position, facilitating nucleophilic attacks. Researchers should:

- Monitor reaction kinetics using time-resolved NMR or stopped-flow spectroscopy to compare rates with non-fluorinated analogs.

- Analyze regioselectivity via X-ray crystallography to confirm substitution patterns .

- Use computational modeling (DFT) to predict charge distribution and transition states .

Basic: What are the key stability considerations for storing this compound?

Methodological Answer:

The hydrochloride salt is hygroscopic; storage conditions must prevent hydrolysis and degradation:

- Desiccated environment : Use vacuum-sealed containers with silica gel.

- Low-temperature storage : –20°C in amber vials to avoid light-induced decomposition .

- Periodic stability testing : Conduct TGA/DSC to monitor thermal decomposition thresholds .

Advanced: How can contradictory spectral data (e.g., NMR shifts) from different labs be resolved?

Methodological Answer:

Discrepancies often arise from solvent effects, impurities, or tautomerism. To resolve:

- Standardize solvent systems : Use identical deuterated solvents and concentrations across studies .

- 2D NMR (COSY, NOESY) : Identify coupling patterns and spatial proximities to rule out tautomeric forms .

- Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular ion consistency .

Basic: Which analytical techniques are critical for characterizing this compound’s stereochemistry?

Methodological Answer:

The tetrahydro-pyridine ring introduces potential conformational isomers. Key techniques include:

- Chiral HPLC : Separates enantiomers using columns like Chiralpak IA/IB .

- Optical rotation : Compare observed values with literature for known stereoisomers .

- Vibrational Circular Dichroism (VCD) : Distinguishes diastereomers via IR-based asymmetry analysis .

Advanced: What strategies mitigate byproduct formation during large-scale synthesis?

Methodological Answer:

Byproducts often arise from over-alkylation or ring-opening. Mitigation approaches:

- Optimize stoichiometry : Use in situ quenching agents (e.g., scavenger resins) to trap excess reagents .

- Flow chemistry : Enhances mixing efficiency and temperature control to suppress side reactions .

- Process analytical technology (PAT) : Real-time monitoring via Raman spectroscopy adjusts parameters dynamically .

Basic: How should researchers handle waste containing this compound?

Methodological Answer:

Follow institutional hazardous waste protocols:

- Neutralization : Treat aqueous waste with sodium bicarbonate to neutralize HCl before disposal .

- Solid waste : Incinerate in certified facilities equipped for halogenated compounds .

- Documentation : Maintain logs of waste quantities and disposal methods for regulatory compliance .

Advanced: What role does this compound play in structure-activity relationship (SAR) studies for CNS therapeutics?

Methodological Answer:

The trifluoromethyl group enhances blood-brain barrier penetration. For SAR:

- Functional group swapping : Synthesize analogs with –CF₃ replaced by –CH₃ or –Cl to assess potency shifts .

- In vitro receptor binding assays : Use radiolabeled ligands (e.g., ³H-GABA) to quantify affinity changes .

- Molecular docking : Map interactions with target receptors (e.g., serotonin transporters) using PyMOL .

Basic: What solvent systems are compatible with this compound for reaction optimization?

Methodological Answer:

Polar aprotic solvents (DMF, DMSO) enhance solubility for nucleophilic substitutions, while ethereal solvents (THF) suit Grignard reactions. Avoid protic solvents (e.g., water) to prevent hydrolysis. For recrystallization:

- Ethanol/water mixtures : Yield high-purity crystals via slow cooling .

- Diethyl ether : Induces precipitation for hygroscopic salts .

Advanced: How can researchers address discrepancies in reported biological activity data?

Methodological Answer:

Variability may stem from assay conditions or impurity profiles. Solutions include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.